molecular formula C11H9F13O2 B047157 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane CAS No. 122193-68-4

3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane

Cat. No. B047157
M. Wt: 420.17 g/mol
InChI Key: DRSDQADBHIDJCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane often involves ring-opening reactions and the use of fluorinated precursors. For instance, an efficient method for synthesizing 3-alkoxy-1,1,1-trifluoropropan-2-ols, which are structurally related, employs microwave-assisted ring opening of 1,1,1-trifluoro-2,3-epoxypropane with long-chain alcohols. This approach highlights the potential pathways for synthesizing similar fluorinated epoxy compounds (Rayo et al., 2010).

Molecular Structure Analysis

The molecular structure of fluorinated epoxy compounds, including 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane, can be explored through techniques like microwave spectrum analysis. For closely related molecules, such as 3-fluoro-1,2-epoxypropane, the structural details have been obtained using Fourier transform microwave spectroscopy, providing insights into the potential structure of our compound of interest (Leung et al., 2020).

Chemical Reactions and Properties

The reactivity of fluorinated epoxides can be elucidated through studies on similar compounds. For example, the nucleophilic reactions of hexafluoro-1,2-epoxypropane with bifunctional ethanes shed light on the type of chemical reactions that 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane may undergo, producing a range of fluorinated products (Kawa et al., 1980).

Physical Properties Analysis

The study of fluorinated epoxy compounds similar to 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane reveals important physical properties. For instance, the synthesis and characterization of related polymers provide data on thermal stability and molecular weight, which can be analogous to the physical properties of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane (Hong-Bo Ni et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane can be inferred from studies on similar fluorinated compounds. The preparation and reactions of perfluoroalkylated benzoheterocyclic compounds using hexafluoro-1,2-epoxypropane highlight the reactivity and potential chemical transformations of fluorinated epoxides, providing a basis for understanding the chemical behavior of 3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane (Ishikawa & Sasaki, 1977).

Scientific Research Applications

  • Synthesis of Ring-Closed Products : It is used in synthesizing ring-closed products like 1,4-dioxanone, 1,4-oxathianone, and 1,4-dithianone compounds (Kawa, Hamouda, & Ishikawa, 1980).

  • Synthesis of α,β-Unsaturated Aldehydes : It plays a role in the syntheses of α,β-unsaturated aldehydes (Wada, Nakamura, Taguchi, & Takei, 1977).

  • Chiral Analysis : Useful in converting enantiomers into distinct diastereomers through non-covalently bound complexes (Leung, Marshall, & Stuart, 2020).

  • Enhancement in Li-air Batteries : Significantly enhances the discharge capacity of Li-air batteries, making them comparable to state-of-the-art Li-ion batteries (Wan et al., 2017).

  • Pharmaceutical Applications : It's an important intermediate in the cardiovascular disease medicine propranolol (Zha Xiao-lin, 2005).

  • Preparation of Benzoheterocyclic Compounds : Used for preparing new benzoheterocyclic compounds containing CF3 and C2F5 (Ishikawa & Sasaki, 1977).

  • Polymerization Studies : Involved in the ring-opening polymerization with organozinc compounds, producing regioregular, head-to-tail poly(TFEP) (Umezawa et al., 1994).

  • Biocatalyst in Enantiopure Epoxide Production : JS614 strain is a new biocatalyst for enantiopure epoxide production, relevant in pharmaceutical synthesis (Owens, Karceski, & Mattes, 2009).

properties

IUPAC Name

2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F13O2/c12-6(13,1-2-25-3-5-4-26-5)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSDQADBHIDJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2OCH2C2OH3, C11H9F13O2
Record name Oxirane, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]methyl]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336476
Record name 3-[2-(Perfluorohexyl)ethyloxy]-1,2-epoxypropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane

CAS RN

122193-68-4
Record name 3-(2-(Perfluorohexyl)ethoxy)-1,2-epoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122193684
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Record name 3-[2-(Perfluorohexyl)ethyloxy]-1,2-epoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122193-68-4
Source European Chemicals Agency (ECHA)
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Record name 3-(2-(PERFLUOROHEXYL)ETHOXY)-1,2-EPOXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Wan, Q Bai, Z Peng, Y Mao, Z Liu, H He… - Journal of Materials …, 2017 - pubs.rsc.org
The mass transfer of O2 is a critical factor to determine the rate capability of Li–air batteries (LABs). Here, with improved O2 transport enabled by a solution-phase fluorocarbon additive 3…
Number of citations: 16 pubs.rsc.org
H Guo, W Luo, J Chen, S Chou, H Liu… - Advanced Sustainable …, 2018 - Wiley Online Library
Based on an inexhaustible and ubiquitous source of oxygen, the lithium–oxygen batteries are currently the subject of much scientific investigation because of their potential for …
Number of citations: 53 onlinelibrary.wiley.com
J Lai, Y Xing, N Chen, L Li, F Wu… - Angewandte Chemie …, 2020 - Wiley Online Library
Lithium–air batteries are promising devices for electrochemical energy storage because of their ultrahigh energy density. However, it is still challenging to achieve practical Li–air …
Number of citations: 190 onlinelibrary.wiley.com

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